Cas no 82034-46-6 (Loteprednol etabonate)

Loteprednol etabonate is a synthetic corticosteroid ester specifically designed for ophthalmic use. Its unique structural modification enhances lipophilicity, facilitating rapid corneal penetration while minimizing systemic absorption. The compound exhibits potent anti-inflammatory and immunosuppressive activity, primarily targeting anterior segment inflammation. A key advantage is its metabolically labile ester linkage, which undergoes rapid hydrolysis to inactive metabolites, reducing the risk of intraocular pressure elevation compared to traditional steroids. Its favorable safety profile makes it suitable for post-operative inflammation and allergic conjunctivitis management. The molecule's optimized pharmacokinetics allow for localized efficacy with minimal adrenal suppression, positioning it as a well-tolerated option in steroid-responsive ocular conditions.
Loteprednol etabonate structure
Loteprednol etabonate structure
Product Name:Loteprednol etabonate
CAS No:82034-46-6
MF:C24H31ClO7
MW:466.951747179031
MDL:MFCD00870765
CID:60401
PubChem ID:444025
Update Time:2025-08-04

Loteprednol etabonate Chemical and Physical Properties

Names and Identifiers

    • Loteprednol Etabonate
    • Loteprednol Etabonat
    • (11b,17a)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-Androsta-1,4-diene-17-carboxylic acid chloromethyl ester
    • CDDD 5604
    • HGP 1
    • P 5604
    • Chloromethyl (11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
    • (11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylic Acid Chloromethyl Ester
    • Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
    • Lotemax
    • Alrex
    • HGP-1
    • Inveltys
    • YEH1EZ96K6
    • DSSTox_CID_26468
    • DSSTox_RID_81641
    • DSSTox_GSID_46468
    • C24H31ClO7
    • Loterox
    • Locort
    • Lotemax (TN)
    • Lotep
    • Lenoxin
    • MLS001424221
    • Etabonate, Loteprednol
    • HY-17358
    • CDDD5604
    • NC00291
    • LOTEPREDNOL ETABONATE [JAN]
    • CDDD-5604
    • chloromethyl (1R,3aS,3bS,9aR,9bS,10S,11aS)-1-[(ethoxycarbonyl)oxy]-10-hydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1-carboxylate
    • EN300-19768286
    • Q3837481
    • AB00698349_08
    • LOTEPREDNOL ETABONATE (MART.)
    • Androsta-1,4-diene-17-carboxylic Acid, 17-((ethoxycarbonyl)oxy)-11-hydroxy-3-oxo-, chloromethyl Ester,(11beta,17alpha)-
    • Airex
    • HMS2232J09
    • IDR-90102
    • LOTEPREDNOL ETABONATE COMPONENT OF ZYLET
    • CHEBI:31784
    • EYSUVIS
    • ANDROSTA-1,4-DIENE-17-CARBOXYLIC ACID, 17-((ETHOXYCARBONYL)OXY)-11-HYDROXY-3-OXO-, CHLOROMETHYL ESTER, (11.BETA.,17.ALPHA.)-
    • chloromethyl 17alpha-[(ethoxycarbonyl)oxy]-11beta-hydroxy-3-oxoandrosta-1,4-diene-17beta-carboxylate
    • BCP28645
    • Loteprednol Etabonate, >=98% (HPLC)
    • Lotemax SM
    • Tox21_112219
    • Loteprednol etabonate (JAN/USAN)
    • DA-75083
    • L0327
    • IDR-90103
    • s1669
    • Tox21_112219_1
    • BRD-K39983086-001-06-1
    • LOTEPREDNOL ETABONATE [VANDF]
    • AKOS005145741
    • chloromethyl (1S,2R,10S,11S,14R,15S,17S)-14-[(ethoxycarbonyl)oxy]-17-hydroxy-2,15-dimethyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-diene-14-carboxylate
    • SCHEMBL23907
    • HMS2051F16
    • 82034-46-6
    • GTPL7085
    • AB00698349-07
    • Chloromethyl 17 ethoxycarbonyloxy 11 hydroxy 3 oxoandrosta 1,4 diene 17 carboxylate
    • LOTEPREDNOL ETABONATE [WHO-DD]
    • DTXSID2046468
    • CCG-101041
    • chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
    • NCGC00164594-01
    • CEHOAC
    • DB14596
    • NCGC00164594-02
    • Loteprednol etabonate [USAN:JAN]
    • P-5604
    • chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
    • Loteprednol etabonate Opphthalmic suspension
    • Loteprednol etabonate [USAN]
    • UNII-YEH1EZ96K6
    • AB00698349-05
    • Androsta-1,4-diene-17-carboxylic acid, 17-((ethoxycarbonyl)oxy)-11-hydroxy-3-oxo-, chloromethyl ester, (11beta,17alpha)-
    • LOTEPREDNOL ETABONATE [ORANGE BOOK]
    • GS-3599
    • chloromethyl 17alpha-((ethoxycarbonyl)oxy)-11beta-hydroxy-3-oxoandrosta-1,4-diene-17beta-carboxylate
    • BDBM50248301
    • LOTEPREDNOL ETABONATE [MART.]
    • SMR000469178
    • D01689
    • NS00003818
    • ZYLET COMPONENT LOTEPREDNOL ETABONATE
    • CHEMBL1200865
    • CAS-82034-46-6
    • LOTEPREDNOL ETABONATE [MI]
    • DTXCID0026468
    • HMS3715N06
    • CS-0900
    • KPI-121
    • DMKSVUSAATWOCU-HROMYWEYSA-N
    • Chloromethyl 11beta,17-dihydroxy-3-oxoandrosta-1,4-diene-17beta-carboxylate, 17-(ethyl carbonate)
    • Chlorometyl 17alpha-((ethoxycarbonyl)oxy)-11beta-hydroxy-3-oxoandrosla-1,4-diene-17beta-carboxylate
    • Loteprednol etabonate
    • MDL: MFCD00870765
    • Inchi: 1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1
    • InChI Key: DMKSVUSAATWOCU-HROMYWEYSA-N
    • SMILES: O([C@@]1(CC[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@H]3[C@H](C[C@]12C)O)=O)C(=O)OCCl)C(=O)OCC

Computed Properties

  • Exact Mass: 466.176
  • Monoisotopic Mass: 466.176
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 882
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 99.1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.31 g/cm 1.31
  • Melting Point: 233-237°C
  • Boiling Point: 600.1°C at 760 mmHg
  • Flash Point: 316.7±31.5 °C
  • Refractive Index: 1.57
  • Solubility: DMSO: soluble5mg/mL, clear (warmed)
  • PSA: 99.13000
  • LogP: 3.91650
  • λmax: 244(lit.)

Loteprednol etabonate Security Information

Loteprednol etabonate Pricemore >>

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Loteprednol etabonate Production Method

Production Method 1

Reaction Conditions
1.1 3 h, rt
Reference
Improved synthesis of loteprednol etabonate
Chen, Ai-jun; et al, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 299-300

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
Reference
Advantages and disadvantages of syntheses of loteprednol etabonate
Bodziachowska-Panfil, Magdalena; et al, Przemysl Chemiczny, 2012, 91(3), 296-301

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Advantages and disadvantages of syntheses of loteprednol etabonate
Bodziachowska-Panfil, Magdalena; et al, Przemysl Chemiczny, 2012, 91(3), 296-301

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Advantages and disadvantages of syntheses of loteprednol etabonate
Bodziachowska-Panfil, Magdalena; et al, Przemysl Chemiczny, 2012, 91(3), 296-301

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ,  Tetrahydrofuran ,  Water
2.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
Reference
Advantages and disadvantages of syntheses of loteprednol etabonate
Bodziachowska-Panfil, Magdalena; et al, Przemysl Chemiczny, 2012, 91(3), 296-301

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, reflux
2.1 3 h, rt
Reference
Improved synthesis of loteprednol etabonate
Chen, Ai-jun; et al, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 299-300

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
Reference
Advantages and disadvantages of syntheses of loteprednol etabonate
Bodziachowska-Panfil, Magdalena; et al, Przemysl Chemiczny, 2012, 91(3), 296-301

Production Method 8

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → -5 °C
2.2 -5 °C → rt; 1 h, rt
3.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, reflux
4.1 3 h, rt
Reference
Improved synthesis of loteprednol etabonate
Chen, Ai-jun; et al, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 299-300

Loteprednol etabonate Raw materials

Loteprednol etabonate Preparation Products

Loteprednol etabonate Suppliers

Amadis Chemical Company Limited
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(CAS:82034-46-6)Loteprednol etabonate
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(CAS:82034-46-6)Loteprednol etabonate
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Additional information on Loteprednol etabonate

Loteprednol Etabonate: A Comprehensive Overview

Loteprednol Etabonate, with the CAS number 82034-46-6, is a topical corticosteroid widely used in the management of various inflammatory conditions, particularly in ophthalmology. This compound has gained significant attention due to its unique properties, which make it highly effective while maintaining a favorable safety profile. The drug is a derivative of prednisolone, modified to enhance its potency and reduce systemic side effects.

The chemical structure of Loteprednol Etabonate plays a crucial role in its therapeutic efficacy. It is an ester of prednisolone and ethyl acetoacetate, which contributes to its lipophilicity and ability to penetrate ocular tissues effectively. This characteristic allows for localized delivery, minimizing systemic absorption and reducing the risk of adverse effects associated with traditional corticosteroids.

In recent years, studies have highlighted the potential of Loteprednol Etabonate in treating chronic inflammatory conditions beyond its traditional use in ophthalmology. For instance, research has explored its efficacy in managing allergic conjunctivitis, where it has demonstrated superior anti-inflammatory properties compared to other corticosteroids. These findings underscore the drug's versatility and its potential for broader clinical applications.

The pharmacokinetics of Loteprednol Etabonate are another area of interest for researchers. Studies have shown that upon topical application, the drug undergoes rapid hydrolysis to release prednisolone, which is then metabolized into inactive compounds, further enhancing its safety profile. This mechanism ensures that the drug remains effective locally while minimizing systemic exposure.

In terms of clinical applications, Loteprednol Etabonate has been extensively used in treating conditions such as uveitis, keratitis, and post-surgical inflammation in the eye. Its ability to reduce inflammation and promote healing without significant side effects makes it a preferred choice among healthcare professionals.

Recent advancements in nanotechnology have opened new avenues for delivering Loteprednol Etabonate. Researchers are exploring the use of nanoformulations to improve drug penetration and sustained release, potentially enhancing therapeutic outcomes further.

The safety profile of Loteprednol Etabonate is one of its most notable advantages. Unlike some other corticosteroids, it exhibits minimal systemic absorption, reducing the risk of adverse effects such as hyperglycemia or immunosuppression. This makes it particularly suitable for long-term use or in patients with comorbidities.

In conclusion, Loteprednol Etabonate, with CAS number 82034-46-6, stands out as a valuable therapeutic agent in modern medicine due to its unique properties and proven efficacy across various inflammatory conditions.

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Amadis Chemical Company Limited
(CAS:82034-46-6)Loteprednol etabonate
A840238
Purity:99%/99%/99%
Quantity:100mg/200mg/500mg
Price ($):217.0/325.0/534.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:82034-46-6)Loteprednol etabonate
sfd21226
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email